molecular formula C15H18N2O B8352274 1-[2-(Pyrrolidin-1-yl)ethyl]indole-4-carbaldehyde

1-[2-(Pyrrolidin-1-yl)ethyl]indole-4-carbaldehyde

Cat. No. B8352274
M. Wt: 242.32 g/mol
InChI Key: PEXLZFAHPMDHOQ-UHFFFAOYSA-N
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Patent
US05811439

Procedure details

The same procedures used in Example 154 were repeated except for using 5.32 g of N-(2-methanesulfonyloxyethyl)pyrrolidine and 2.00 g of indole-4-carbaldehyde as a starting material to give 1.08 g of 1-[2-(pyrrolidin-1-yl)ethyl]indole-4-carbaldehyde as a yellow oily substance. The yield thereof was found to be 33%.
Name
N-(2-methanesulfonyloxyethyl)pyrrolidine
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][N:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1)(=O)=O.[NH:13]1[C:21]2[CH:20]=[CH:19][CH:18]=[C:17]([CH:22]=[O:23])[C:16]=2[CH:15]=[CH:14]1>>[N:8]1([CH2:7][CH2:6][N:13]2[C:21]3[CH:20]=[CH:19][CH:18]=[C:17]([CH:22]=[O:23])[C:16]=3[CH:15]=[CH:14]2)[CH2:12][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
N-(2-methanesulfonyloxyethyl)pyrrolidine
Quantity
5.32 g
Type
reactant
Smiles
CS(=O)(=O)OCCN1CCCC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CCN1C=CC=2C(=CC=CC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: CALCULATEDPERCENTYIELD 32.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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